molecular formula C20H22F3N3O2 B6451950 N-[1-(4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549049-18-3

N-[1-(4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6451950
CAS No.: 2549049-18-3
M. Wt: 393.4 g/mol
InChI Key: QGVNOACQNXZXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a pyridine-piperidine hybrid compound characterized by a trifluoromethyl group at the pyridine’s 3-position and a 4-methoxybenzoyl-substituted piperidine moiety. Its molecular structure combines lipophilic (trifluoromethyl) and polar (methoxybenzoyl) elements, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-25(18-17(20(21,22)23)6-3-11-24-18)15-5-4-12-26(13-15)19(27)14-7-9-16(28-2)10-8-14/h3,6-11,15H,4-5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVNOACQNXZXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)OC)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold Variations

  • The sulfonyl group may enhance metabolic stability compared to the ester-containing methoxybenzoyl group.
  • N-Methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine ():
    The 1,3,5-trimethylpyrazole sulfonyl substituent introduces a heteroaromatic system, which could modulate interactions with enzymes like CYP450 isoforms. Its molecular weight (431.48 g/mol) is higher than the target compound’s estimated weight (~420–440 g/mol), suggesting differences in bioavailability.

Piperidine/Piperazine Derivatives

  • UDO and UDD (): These CYP51 inhibitors feature piperazine or piperidinyl groups linked to trifluoromethylpyridines. UDO’s (S)-(4-chlorophenyl)ethanone side chain and UDD’s dual trifluoromethylphenyl-piperazine design highlight the importance of aromatic and halogenated substituents in antiparasitic activity. Compared to the target compound, UDO/UDD lack the methoxybenzoyl group but share the trifluoromethylpyridine core .
  • N-[(1R,3S)-3-Isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ():
    This cyclopentane-piperazine hybrid shares the trifluoromethyl motif but incorporates a tetrahydro-2H-pyran-4-amine group. Its molecular weight (468.2 g/mol) and stereochemical complexity suggest distinct target selectivity compared to the less bulky target compound .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons of Structural and Functional Features

Compound Name Molecular Weight Key Substituents Reported Activity
Target Compound ~420–440 g/mol (estimated) 4-Methoxybenzoyl, trifluoromethylpyridine Not explicitly stated
UDO () ~450–470 g/mol (estimated) 4-Chlorophenyl, trifluoromethylphenyl-piperazine Antiparasitic (T. cruzi)
Compound 431.48 g/mol 1,3,5-Trimethylpyrazole sulfonyl Research use (no specific activity stated)
Compound 468.2 g/mol Cyclopentane-piperazine-tetrahydro-2H-pyran Patent-protected (likely kinase inhibition)

Solubility and Stability

  • The 4-methoxybenzoyl group in the target compound may improve aqueous solubility compared to sulfonyl or halogenated analogs (e.g., ).
  • Trifluoromethyl groups generally enhance metabolic stability but may reduce solubility due to increased lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.